
2,5-Diisopropyl-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diisopropyl-3-methylpyrazine is a nitrogen-containing heterocyclic aromatic compound. . This compound, like other pyrazines, exhibits unique chemical properties that make it valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diisopropyl-3-methylpyrazine can be synthesized through various chemical reactions. One common method involves the cyclization of α-aminoketones or α-aminoaldehydes. Another approach is the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the available resources .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diisopropyl-3-methylpyrazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by various reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation or alkylation reactions can be carried out using appropriate halogen or alkyl halide reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
2,5-Diisopropyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Industry: It is used in the production of flavoring agents, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Diisopropyl-3-methylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the biological system and the specific application. For instance, in medicinal applications, the compound may interact with enzymes or receptors to inhibit or activate specific biochemical pathways .
Comparison with Similar Compounds
- 2,5-Dimethylpyrazine
- 2,3-Dimethylpyrazine
- 2,6-Dimethylpyrazine
Comparison: 2,5-Diisopropyl-3-methylpyrazine is unique due to its specific isopropyl and methyl substitutions, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
CAS No. |
74152-24-2 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-2,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-7(2)10-6-12-11(8(3)4)9(5)13-10/h6-8H,1-5H3 |
InChI Key |
CSHHEVSLMCOHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)

![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B13111849.png)
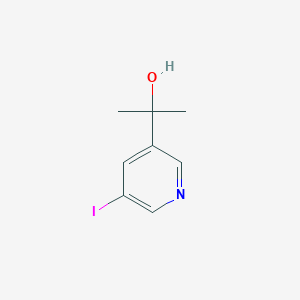
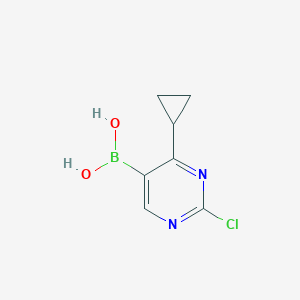



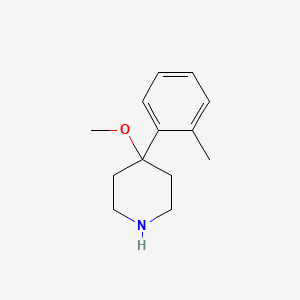
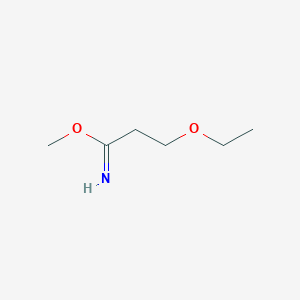

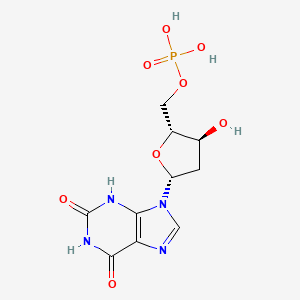

![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)
